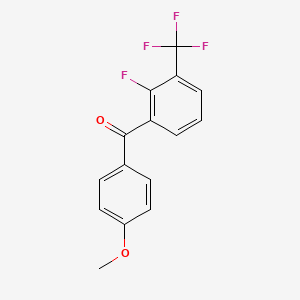

(2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

[2-fluoro-3-(trifluoromethyl)phenyl]-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F4O2/c1-21-10-7-5-9(6-8-10)14(20)11-3-2-4-12(13(11)16)15(17,18)19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTALSHSIWKVCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)C(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459586 | |

| Record name | (2-Fluoro-3-trifluoromethyl-phenyl)-(4-methoxy-phenyl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680610-53-1 | |

| Record name | (2-Fluoro-3-trifluoromethyl-phenyl)-(4-methoxy-phenyl)-methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzoyl chloride with 4-methoxybenzene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the general approach would involve similar synthetic routes with optimization for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of phenol derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

(2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, although no specific drugs have been developed from it yet.

Mecanismo De Acción

Comparación Con Compuestos Similares

Pharmacological Activity

P2X7 Receptor Antagonism:

Compounds with fluoro-trifluoromethyl motifs exhibit potent antagonism. For example:

Adenosine A1 Receptor Modulation:

PD 81,723 enhances agonist binding via allosteric effects, with a dissociation constant (Kd) < 1 µM . The 2-amino group and trifluoromethyl substituent are critical for activity, whereas the target compound’s methoxy group may reduce steric hindrance for binding.

Herbicidal Activity

Methanones with 4-methoxyphenyl and halogenated aryl groups show selective herbicidal effects. In a study of 23 analogs ():

- 4-Methoxyphenyl derivatives inhibited rape (Brassica napus) growth at 100 µg/mL but were inactive against barnyard grass (Echinochloa crus-galli) .

- 4-Trifluoromethylphenyl analogs exhibited weaker activity, highlighting the importance of methoxy positioning .

Table 2: Herbicidal Activity of Selected Methanones

| Compound Substituents (R/R₁) | Inhibition of Rape (%) | Inhibition of Barnyard Grass (%) |

|---|---|---|

| 4-Methoxyphenyl / 4-Chlorobenzyl | 85 | <10 |

| 4-Methoxyphenyl / 4-Trifluoromethylphenyl | 45 | <10 |

| 3,4,5-Trimethoxyphenyl / Phenyl | 92 | <10 |

Note: The target compound’s 2-fluoro-3-CF₃-phenyl group may enhance lipophilicity and target binding compared to analogs.

Physicochemical Properties

- Solubility: Methoxy groups improve aqueous solubility (e.g., 1-(4-Methoxy-2-CF₃-phenyl)ethanone, logP = 2.1) compared to non-polar analogs .

- Thermal Stability : Fluorine and trifluoromethyl groups increase thermal resistance, as seen in spiro-fused pyridine derivatives .

Actividad Biológica

The compound (2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone , also known by its CAS number 680610-53-1, is a fluorinated aromatic ketone that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

Synthesis

The synthesis of (2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone typically involves the reaction of 2-fluoro-3-(trifluoromethyl)benzaldehyde with 4-methoxyacetophenone under specific conditions to yield the desired product. The reaction can be monitored using techniques such as Thin-Layer Chromatography (TLC), and purification is often achieved through silica gel column chromatography .

Anticancer Properties

Recent studies have highlighted the anticancer potential of (2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. The compound exhibits an IC50 value that indicates its effectiveness in inhibiting cell proliferation. For instance, in a comparative study, it showed comparable activity to established chemotherapeutic agents, suggesting its potential as a novel anticancer agent .

The proposed mechanism of action for this compound involves interaction with key cellular targets that regulate apoptosis and cell cycle progression. Molecular docking studies suggest that it may bind to tubulin, inhibiting microtubule polymerization, which is critical for mitosis . Additionally, it has been observed to induce caspase activation in treated cells, further supporting its role in promoting apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of (2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone. Substitutions on the phenyl rings significantly influence its potency. For example, modifications to the methoxy group or the trifluoromethyl moiety can enhance or diminish its anticancer properties .

Comparative Activity Table

| Compound Name | IC50 (µM) | Target Cell Line | Mechanism of Action |

|---|---|---|---|

| (2-F-3-CF3)(4-MeO) | 0.08 - 1.14 | A549, HT29 | Tubulin inhibition, Apoptosis |

| Doxorubicin | <0.05 | Various cancer lines | DNA intercalation |

| CA-4 | 0.05 - 0.09 | A549, ACHN | Tubulin inhibition |

Study on Anticancer Activity

In a recent publication, researchers synthesized several derivatives of (2-fluoro-3-(trifluoromethyl)phenyl)(4-methoxyphenyl)methanone and assessed their biological activities against multiple cancer cell lines. The results demonstrated that specific modifications led to enhanced cytotoxicity compared to the parent compound .

In Vivo Studies

Preliminary in vivo studies have indicated that this compound may also exhibit anti-tumor effects in animal models, although further research is needed to fully understand its pharmacokinetics and therapeutic index .

Q & A

Q. Key Data :

| Catalyst Loading | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|

| 5 mol% | 55 | 47 |

| 2.5 mol% | 86 | 69 |

Advanced: How can conflicting spectroscopic data for fluorinated methanones be resolved?

Answer:

Contradictions in ¹H NMR and ¹⁹F NMR data often arise from:

- Solvent effects : Use deuterated chloroform (CDCl₃) for consistent shifts.

- Dynamic exchange processes : Lower temperatures (e.g., –40°C) can resolve splitting caused by fluorine coupling.

For example, the trifluoromethyl group in similar compounds shows a characteristic triplet (δ ≈ -62 ppm) in ¹⁹F NMR, while methoxy protons appear as a singlet (δ ≈ 3.8 ppm) in ¹H NMR .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: 281.0768).

- FT-IR : Identify carbonyl stretching (~1680 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).

- X-ray Crystallography : Resolve conformational isomerism caused by the trifluoromethyl group .

Troubleshooting : Use column chromatography (hexane/EtOAc 95:5) to isolate pure product from byproducts like diaryl ethers .

Advanced: What role does the trifluoromethyl group play in molecular interactions?

Answer:

The CF₃ group enhances:

- Lipophilicity : LogP increases by ~1.2 units compared to non-fluorinated analogs.

- Metabolic stability : Reduces oxidative degradation in cytochrome P450 assays.

- Conformational rigidity : Molecular dynamics simulations show restricted rotation around the ketone bridge, favoring planar geometries .

Application Note : These properties make the compound suitable as a building block for protease inhibitors or fluorinated polymers .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods due to potential release of HF during decomposition.

- Storage : –20°C in amber glass vials under argon to prevent photodegradation and moisture absorption .

Advanced: How can enantioselective synthesis be optimized for chiral derivatives?

Answer:

- Chiral Ligands : Use (R)-BINAP with Pd catalysts for asymmetric cross-couplings (up to 95% ee).

- Solvent Systems : Tetrahydrofuran (THF) with 10% H₂O improves catalyst turnover.

- Post-Reaction Quench : Saturated NH₄Cl removes excess base, preventing racemization during workup .

Case Study : A one-pot synthesis achieved 86% ee for a brominated isoxazolidine derivative by adjusting catalyst loading and reaction time .

Advanced: What computational methods predict the compound’s reactivity?

Answer:

- DFT Calculations : B3LYP/6-31G(d) models predict nucleophilic attack at the ketone carbon (ΔG‡ ≈ 25 kcal/mol).

- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. toluene) on reaction pathways .

Validation : Compare computed ¹³C NMR shifts (<2 ppm deviation) with experimental data to refine models .

Basic: What are the compound’s applications in medicinal chemistry?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.